molecular formula C7H4BrClF2 B3030520 5-Chloro-2,4-difluorobenzyl bromide CAS No. 915409-64-2

5-Chloro-2,4-difluorobenzyl bromide

Cat. No.: B3030520
CAS No.: 915409-64-2
M. Wt: 241.46
InChI Key: IEXJKFYACLAPDO-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂ and a molecular weight of 241.46 g/mol. Structurally, it features a benzyl bromide core substituted with chlorine at the 5-position and fluorine atoms at the 2- and 4-positions (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and materials science. Its high reactivity as an alkylating agent stems from the benzyl bromide group, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name

1-(bromomethyl)-5-chloro-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXJKFYACLAPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258715
Record name 1-(Bromomethyl)-5-chloro-2,4-difluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915409-64-2
Record name 1-(Bromomethyl)-5-chloro-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915409-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-5-chloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-difluorobenzyl bromide typically involves the bromination of 5-Chloro-2,4-difluorotoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using analytical techniques such as gas chromatography (GC) to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,4-difluorobenzyl bromide undergoes various chemical reactions, including nucleophilic substitution, reduction, and coupling reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzylamine derivative, while reduction would yield the corresponding toluene derivative .

Scientific Research Applications

Organic Synthesis

5-Chloro-2,4-difluorobenzyl bromide serves as an important intermediate in the synthesis of numerous organic compounds. Its reactivity allows it to participate in various chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives useful in pharmaceuticals and agrochemicals.
  • Coupling Reactions : It can engage in Suzuki or Heck coupling reactions to synthesize biaryl compounds, which are significant in materials science and medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for developing potential drug candidates:

  • Anti-Cancer Agents : Research has indicated that compounds derived from this intermediate may exhibit anti-cancer properties. For instance, modifications to the compound can lead to derivatives that inhibit specific cancer cell growth mechanisms.
  • Anti-Inflammatory Drugs : The compound's structure allows for modifications that enhance anti-inflammatory activity, making it a candidate for new therapeutic agents targeting inflammatory diseases .

Biological Studies

The compound is also employed in biological research for modifying biomolecules:

  • Enzyme Mechanism Studies : By attaching to specific biomolecules, researchers can study enzyme mechanisms and protein interactions, providing insights into biochemical pathways and potential drug targets .

Case Studies

Several studies have highlighted the utility of this compound:

  • Synthesis of Antibacterial Agents : A study demonstrated the use of this compound in synthesizing novel antibacterial agents through strategic modifications that enhance efficacy against resistant strains .
  • Development of Alzheimer's Treatments : Research involving derivatives of this compound has shown promise in developing beta-secretase inhibitors for Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-difluorobenzyl bromide involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups onto the benzene ring . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Table 1: Comparison of Structural Isomers

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Key Applications
5-Chloro-2,4-difluorobenzyl bromide Not explicitly listed Cl (5), F (2,4), Br (benzyl) 241.46 Pharmaceutical intermediates
3-Chloro-2,4-difluorobenzyl bromide 886501-15-1 Cl (3), F (2,4), Br (benzyl) 241.46 Organic synthesis building blocks
2-Chloro-4,5-difluorobenzyl bromide 874285-21-9 Cl (2), F (4,5), Br (benzyl) 241.46 Patent-listed intermediates

Key Findings :

  • Positional isomerism significantly impacts reactivity.
  • The 2-chloro-4,5-difluoro isomer has been cited in patent literature (WO2005/51954 A2) for its role in synthesizing kinase inhibitors, highlighting the pharmaceutical relevance of such analogs .

Functional Group Variants

Table 2: Functional Group Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences
This compound Benzyl bromide C₇H₄BrClF₂ 241.46 High alkylating reactivity
5-Chloro-2,4-difluorobenzyl amine Benzyl amine C₇H₅ClF₂N 178.57 Reduced reactivity; used as a nucleophile
5-Bromo-2,4-difluorobenzenesulfonyl chloride Sulfonyl chloride C₆H₂BrClF₂O₂S 289.40 Electrophilic sulfonylation agent

Key Findings :

  • Replacing the benzyl bromide group with an amine (e.g., 5-chloro-2,4-difluorobenzyl amine, CAS 130046-78-5) shifts the compound’s role from an electrophile to a nucleophile, enabling its use in amide bond formation .
  • Sulfonyl chloride derivatives (e.g., 5-bromo-2,4-difluorobenzenesulfonyl chloride) exhibit distinct reactivity, participating in sulfonamide synthesis for drug candidates targeting enzymes or receptors .

Halogen-Substituted Benzyl Bromides

Table 3: Halogen-Substituted Analogs

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Reactivity (Relative to Target)
4-Fluorobenzyl bromide F (4), Br (benzyl) 189.02 198–200 Lower steric hindrance
2-Bromo-4-fluoroanisole Br (2), F (4), OCH₃ 205.03 Not reported Enhanced stability (methoxy group)
This compound Cl (5), F (2,4), Br (benzyl) 241.46 Not reported Highest electrophilicity

Key Findings :

  • 4-Fluorobenzyl bromide (CAS 459-46-1) is simpler in structure and widely used in peptide synthesis due to its balance of reactivity and stability .
  • The methoxy group in 2-bromo-4-fluoroanisole reduces electrophilicity but improves solubility in polar solvents, making it suitable for specific catalytic reactions .

Biological Activity

5-Chloro-2,4-difluorobenzyl bromide is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H5BrClF2
  • Molecular Weight : 239.47 g/mol
  • CAS Number : 1429422-26-3

The presence of both chlorine and fluorine atoms in the structure enhances its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The halogen substituents are known to influence binding affinity and specificity, leading to modulation of biological pathways.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound can inhibit specific enzymes, thus altering metabolic pathways.
  • Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits significant antibacterial activity. For instance, studies have shown that derivatives of benzyl bromides with halogen substitutions often enhance antimicrobial properties.

Antibacterial Activity

A study evaluating various halogenated benzyl derivatives found that compounds similar to this compound demonstrated strong inhibitory effects against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those for non-halogenated counterparts, indicating enhanced potency.

CompoundMIC (µM) against Staphylococcus aureusMIC (µM) against Pseudomonas aeruginosa
This compound4.779.55
Control (Ciprofloxacin)0.160.27

Case Studies

  • Synthesis and Biological Evaluation :
    A study synthesized a series of benzyl derivatives including this compound and evaluated their antibacterial properties. The results indicated that the introduction of fluorine and chlorine atoms significantly improved antibacterial efficacy compared to non-halogenated analogs .
  • Structure-Activity Relationship (SAR) :
    Research on structure-activity relationships revealed that the substitution pattern on the benzene ring affects the biological activity of the compounds. Specifically, compounds with both chlorine and fluorine substitutions showed enhanced binding to bacterial targets .
  • Photopharmacology Applications :
    Recent advancements in photopharmacology have explored modifying traditional drugs with light-responsive groups. Compounds like this compound are being investigated for their potential to control biological functions through light activation, adding another layer to their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2,4-difluorobenzyl bromide, and how do reaction conditions affect yield and purity?

  • Methodology : Synthesis typically involves halogenation of the corresponding benzyl alcohol (5-chloro-2,4-difluorobenzyl alcohol) using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in anhydrous solvents like dichloromethane or benzene. Reaction temperature and stoichiometry are critical:

  • Low-temperature conditions (0–20°C) reduce side reactions like di-bromination .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful purification to avoid residual catalyst interference .
  • Monitoring : Use TLC or GC-MS to track reaction progress and optimize quenching .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : ¹H NMR (to confirm benzyl CH₂Br protons at δ 4.5–5.0 ppm), ¹³C NMR (for aromatic substitution patterns), and ¹⁹F NMR (to resolve fluorines at positions 2 and 4) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS to assess purity and detect volatile byproducts .
  • Elemental Analysis : Validate halogen (Br, Cl) and fluorine content .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-brominated byproducts during synthesis?

  • Stoichiometric control : Use a 1:1 molar ratio of benzyl alcohol to brominating agent (e.g., PBr₃) to avoid excess Br₂ formation .
  • Temperature modulation : Lower temperatures (0–5°C) suppress radical-mediated di-bromination .
  • Catalytic additives : Small amounts of DMF or N-methylacetamide can accelerate monobromination selectively .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound be resolved?

  • Standardized solvents : Use deuterated solvents (CDCl₃ or DMSO-d₆) consistently, as solvent polarity affects fluorine and proton shifts .
  • Isotopic coupling analysis : For ¹⁹F NMR, compare coupling constants (e.g., ²J₆-F and ³J₅-Cl) to differentiate positional isomers .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., 4-fluorobenzyl bromide, δ 4.8 ppm for CH₂Br) .

Q. What are the stability profiles of this compound under different storage conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photolytic degradation (C-Br bond cleavage) .
  • Moisture control : Use molecular sieves in anhydrous solvents to avoid hydrolysis to benzyl alcohol .
  • Long-term stability : Monitor via periodic HPLC; degradation products (e.g., 5-chloro-2,4-difluorobenzyl alcohol) appear as late-eluting peaks .

Q. How can bromide release from this compound be quantified in environmental or biological matrices?

  • Capillary electrophoresis : Optimize buffer systems (e.g., 20 mM borate, pH 9.2) to separate Br⁻ from Cl⁻ and other anions .
  • Ion chromatography : Use suppressed conductivity detection with an AS-18 column for trace-level bromide analysis .
  • Sample pretreatment : Acid digestion (HNO₃/H₂O₂) for solid matrices (e.g., soil) to release organically bound bromine .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in reaction yields when scaling up from milligram to gram quantities?

  • Heat transfer limitations : Use jacketed reactors for exothermic bromination steps to maintain uniform temperature .
  • Mixing efficiency : Optimize stirring rates (≥500 rpm) to prevent localized over-bromination .
  • Purification challenges : Replace distillation with column chromatography (silica gel, hexane/EtOAc) for higher-purity isolates at larger scales .

Q. What mechanistic insights explain the selectivity of fluorination vs. chlorination in related intermediates?

  • Electrophilic aromatic substitution (EAS) : Fluorine’s strong electron-withdrawing effect deactivates the ring, directing subsequent halogenation to meta/para positions .
  • Steric effects : Bulky substituents (e.g., Cl at position 5) hinder bromine addition at adjacent positions .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (mono-brominated), while prolonged heating leads to di-substitution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2,4-difluorobenzyl bromide
Reactant of Route 2
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5-Chloro-2,4-difluorobenzyl bromide

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